molecular formula C11H9FN2O B13210808 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one

3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13210808
M. Wt: 204.20 g/mol
InChI Key: DCTQYENAONFELE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a fluorophenyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazinone . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H9FN2O/c1-7-6-13-10(11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,14,15)

InChI Key

DCTQYENAONFELE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC=CC=C2F

Origin of Product

United States

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